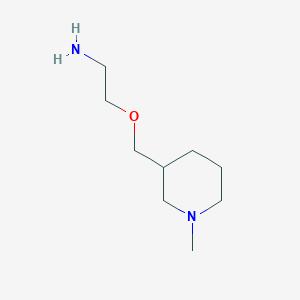

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Description

Properties

IUPAC Name |

2-[(1-methylpiperidin-3-yl)methoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11-5-2-3-9(7-11)8-12-6-4-10/h9H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMOVFGQZWVUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237005 | |

| Record name | Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353946-95-8 | |

| Record name | Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353946-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-[(1-methyl-3-piperidinyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and structural analysis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

**Abstract

This technical guide provides a comprehensive framework for the definitive molecular weight determination and structural elucidation of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. We present an integrated analytical approach leveraging high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis, complemented by one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous confirmation of atomic connectivity and stereochemistry. This document details the causality behind methodological choices, provides field-proven experimental protocols, and offers insights into the interpretation of complex analytical data, establishing a self-validating system for the characterization of this and structurally related compounds.

Introduction and Physicochemical Properties

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is a small molecule featuring a saturated N-methylpiperidine heterocycle linked to an ethylamine moiety via an ether linkage. This combination of functional groups, particularly the basic nitrogen atoms, necessitates specific analytical strategies for accurate characterization.[1] Understanding the exact mass, structure, and connectivity of such molecules is critical for interpreting structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.

The initial step in any analytical workflow is the determination of the compound's fundamental physicochemical properties, which are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-((1-methylpiperidin-3-yl)methoxy)ethan-1-amine | - |

| CAS Number | 1353946-95-8 | |

| Molecular Formula | C₉H₂₀N₂O | - |

| Molecular Weight | 172.27 g/mol | Calculated |

| Monoisotopic Mass | 172.15756 Da | Calculated |

Analytical Workflow: An Integrated Strategy

A robust and unambiguous structural confirmation relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides precise mass and fragmentation data, while NMR spectroscopy offers detailed information about the chemical environment and connectivity of each atom.

Caption: Integrated workflow for structural elucidation.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is an indispensable tool for the rapid and accurate determination of molecular weight.[2] For a molecule containing basic nitrogen atoms like 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to the high proton affinity of the amine groups, which facilitates the formation of a protonated molecule, [M+H]⁺.

Expertise & Causality: Why ESI+?

Electrospray is a "soft" ionization technique that imparts minimal energy to the analyte, reducing in-source fragmentation and ensuring the predominant species observed is the intact, protonated molecule. The basic nitrogens on both the piperidine ring and the terminal ethylamine are readily protonated in the acidic spray solution, making positive ion mode exceptionally sensitive for this class of compounds.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this solution 1:1000 with a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.

-

Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.5 bar

-

Drying Gas (N₂): 8 - 10 L/min at 200 °C

-

-

MS Method:

-

Scan Mode: Full scan (MS1)

-

Mass Range: m/z 50-500

-

Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass for confirmation of the elemental composition.

-

Expected Results

The primary ion observed will be the protonated molecule [M+H]⁺.

-

Calculated Exact Mass of [C₉H₂₁N₂O]⁺: 173.16484 Da

-

Expected Observation: A high-intensity peak at m/z 173.1648 ± 0.0009 (for 5 ppm mass accuracy).

Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

Predicted Fragmentation Pathway

The fragmentation of N-alkyl piperidine derivatives is well-characterized and typically involves cleavages of the piperidine ring and reactions of its substituents.[3] The most probable fragmentation pathways are initiated by the charge site on one of the nitrogen atoms.

Sources

The Rise of 1-Methyl-piperidin-3-ylmethoxy Derivatives: A Technical Guide to Their Therapeutic Potential in Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of 1-Methyl-piperidin-3-ylmethoxy derivatives, a promising class of compounds in modern drug discovery. We will explore their mechanism of action, therapeutic applications, and the key experimental workflows used to validate their potential, with a primary focus on their role as muscarinic M1 receptor agonists for the treatment of cognitive disorders.

Introduction: The Cholinergic Hypothesis and the M1 Receptor Target

The cholinergic system, comprised of the neurotransmitter acetylcholine (ACh) and its receptors, is a critical component of cognitive function, particularly in memory and learning.[1] The "cholinergic hypothesis" of Alzheimer's disease (AD) posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. The muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are central to this system.[1]

The M1 muscarinic receptor, in particular, is highly expressed in the hippocampus and cortex, brain regions essential for cognitive processes.[1][2] This localization makes it a prime therapeutic target for restoring cholinergic function and potentially mitigating the cognitive decline associated with neurodegenerative diseases like AD.[2] 1-Methyl-piperidin-3-ylmethoxy derivatives have emerged as a key chemical scaffold in the development of selective M1 receptor agonists.

Mechanism of Action: Activating Pro-Cognitive Signaling Cascades

1-Methyl-piperidin-3-ylmethoxy derivatives primarily exert their therapeutic effects by acting as agonists at the M1 muscarinic receptor. M1 receptors are coupled to the Gq/11 family of G proteins.[1][3] Upon agonist binding, a conformational change in the receptor activates Gq/11, initiating a downstream signaling cascade with significant implications for neuronal function and plasticity.

The canonical M1 signaling pathway involves:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[1]

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][4] Both Ca2+ and DAG activate Protein Kinase C (PKC).[2][4]

-

Downstream Effects: The activation of the PLC-IP3-Ca2+/PKC pathway leads to a multitude of cellular responses, including the activation of other kinases like Extracellular signal-Regulated Kinase (ERK) 1/2, which are crucial for neuronal differentiation, axonal growth, and synaptic plasticity.[4]

This signaling cascade is believed to underlie the pro-cognitive effects of M1 agonism. Furthermore, M1 receptor activation has been shown to modulate the processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[5]

Caption: Canonical M1 muscarinic receptor signaling pathway.

Therapeutic Applications and Preclinical Evidence

The primary therapeutic application for 1-Methyl-piperidin-3-ylmethoxy derivatives is in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[6] The rationale stems directly from their ability to selectively activate M1 receptors, which are implicated in the pathophysiology of these disorders.

Animal models are crucial for evaluating the in vivo efficacy of these compounds.[7] Commonly used models include:

-

Scopolamine-induced amnesia: Scopolamine is a muscarinic antagonist that induces temporary cognitive deficits, providing a platform to test the ability of M1 agonists to reverse these impairments.[8]

-

Transgenic mouse models of AD: These models, which overexpress genes associated with familial AD (e.g., APP, PSEN1), develop age-dependent cognitive decline and amyloid pathology, allowing for the assessment of disease-modifying potential.[7][9]

-

Behavioral paradigms: A variety of mazes (e.g., Morris water maze, radial arm maze) and learning tasks (e.g., passive avoidance) are used to assess different aspects of learning and memory in these animal models.[10]

Several compounds with the 1-Methyl-piperidin-3-ylmethoxy scaffold or related structures have demonstrated promising results in these preclinical models, showing improvements in cognitive performance.

Key Experimental Protocols for Compound Evaluation

The evaluation of novel 1-Methyl-piperidin-3-ylmethoxy derivatives follows a standardized drug discovery workflow, from initial screening to in vivo validation.

Caption: A typical drug discovery workflow for M1 agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the M1 receptor and its selectivity over other muscarinic receptor subtypes (M2-M5).

Principle: This is a competitive inhibition assay where the test compound competes with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) for binding to the receptor.[11][12] The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

-

Membrane Preparation: Cell membranes expressing the human M1 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) or from tissue homogenates.[13]

-

Assay Setup: In a 96-well filter plate, add the following in order:

-

Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[13][14]

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail and count the radioactivity in a scintillation counter.[13]

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an M1 receptor agonist.

Principle: As M1 receptor activation leads to an increase in intracellular calcium, this assay measures the change in cytosolic calcium concentration in response to the test compound using a calcium-sensitive fluorescent dye.[15]

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably expressing the human M1 receptor (e.g., Nomad CHRM1 Cell Line) into a 96-well plate and grow to confluence.[15]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). After establishing a stable baseline fluorescence reading, add the test compound at various concentrations.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve. Efficacy is often expressed as a percentage of the response to a full agonist like carbachol or oxotremorine.[15]

Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic potential of 1-Methyl-piperidin-3-ylmethoxy derivatives is determined by their potency, selectivity, and pharmacokinetic properties. The following table presents hypothetical but representative data for a series of compounds to illustrate key SAR trends.

| Compound | M1 Ki (nM) | M2/M1 Selectivity | M3/M1 Selectivity | M1 EC50 (nM) | M1 Efficacy (%) |

| Compound A | 15 | >100x | >100x | 50 | 95 |

| Compound B | 5 | >200x | >150x | 15 | 98 |

| Compound C | 50 | >50x | >80x | 120 | 85 |

| Compound D | 8 | >180x | >120x | 25 | 45 (Partial Agonist) |

Data is for illustrative purposes only.

SAR Insights:

-

Small modifications to substituents on the aromatic ring system can significantly impact M1 affinity and potency (e.g., comparing Compound A and B).

-

The nature of the linker between the piperidine and the aromatic core is critical for maintaining high selectivity against other muscarinic subtypes.

-

It is possible to modulate the efficacy, creating partial agonists (like Compound D), which may offer a better side-effect profile by avoiding over-stimulation of the receptor.

Future Directions and Challenges

While 1-Methyl-piperidin-3-ylmethoxy derivatives and other M1 agonists hold significant promise, challenges remain. Achieving high selectivity over other muscarinic subtypes, particularly M2 and M3, is crucial to minimize side effects such as bradycardia, salivation, and gastrointestinal issues. The development of biased agonists, which preferentially activate the Gq pathway over other signaling pathways like β-arrestin recruitment, is an active area of research that may lead to more targeted and tolerable therapies.[5]

References

-

The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC. Available at: [Link]

-

Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - Portland Press. Available at: [Link]

-

Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC. Available at: [Link]

-

Muscarinic acetylcholine receptor M1 - Wikipedia. Available at: [Link]

-

The muscarinic M1 receptor activates Nrf2 through a signaling cascade that involves protein kinase C and inhibition of - Ovid. Available at: [Link]

-

Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]

-

Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed. Available at: [Link]

-

The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. Available at: [Link]

-

Receptor Binding Assays - Multiwell Plates. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

Cognition Models and Drug Discovery - NCBI - NIH. Available at: [Link]

-

Screening and personalizing nootropic drugs and cognitive modulator regimens in silico - Frontiers. Available at: [Link]

-

Current Trends in the Animal Models for Screening of Nootropic Agents - ResearchGate. Available at: [Link]

-

M1 Muscarinic Acetylcholine Receptor Assay - Innoprot. Available at: [Link]

-

Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes - PubMed. Available at: [Link]

-

Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity - MDPI. Available at: [Link]

-

An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes - ProQuest. Available at: [Link]

-

New functionally selective muscarinic agonists - PubMed. Available at: [Link]

-

Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed. Available at: [Link]

-

Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - MDPI. Available at: [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. ovid.com [ovid.com]

- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 4. The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.com]

- 8. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. mdpi.com [mdpi.com]

- 15. innoprot.com [innoprot.com]

Role of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine as a Chemical Building Block

[1][2]

Executive Summary

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is a bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry.[1] Structurally, it comprises a saturated 1-methylpiperidine ring linked via an ether oxygen to a primary ethylamine tail.[1] This specific architecture serves a dual purpose: it acts as a solubilizing tether due to the basic tertiary amine and polar ether linkage, and it functions as a flexible linker for fragment-based drug discovery (FBDD) and PROTAC design.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical advantages, synthetic routes, and application protocols in drug development.[2][3]

Structural Analysis & Physicochemical Properties[1][2][3][5]

The utility of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine lies in its ability to modulate the physicochemical profile of a lead compound without adding excessive lipophilicity.[1]

The "Chameleon" Effect

The molecule features two nitrogen centers with distinct pKa values, allowing for tunable ionization states at physiological pH.

| Feature | Chemical Moiety | Estimated pKa | Function |

| Solubilizing Head | ~8.5 – 9.5 | Protonated at pH 7.4; improves aqueous solubility and lysosomal trapping.[1] | |

| Linker | Ether Oxygen (-O-) | N/A | Hydrogen Bond Acceptor (HBA); breaks planarity and reduces logD.[1] |

| Reactive Tail | Primary Ethylamine ( | ~10.0 | High nucleophilicity for amide coupling, reductive amination, or sulfonylation. |

Impact on Drug-Like Properties (Lipophilicity & Fsp3)

Unlike aromatic linkers (e.g., phenyl rings), this scaffold is rich in

-

Molecular Weight: ~172.27 g/mol [1]

-

Formula:

-

LogP (Predicted): < 1.0 (Highly favorable for lowering the lipophilicity of greasy warheads).

Synthetic Accessibility & Manufacturing[2]

The synthesis of this building block presents a classic challenge in differentiating between the nucleophilicity of the oxygen and nitrogen atoms. Below are the two primary routes employed in research and scale-up settings.

Route A: The Nitrile Reduction (Industrial Scale)

This route is preferred for kilogram-scale production as it avoids expensive protecting groups.[1] It relies on the

Route B: Mitsunobu Coupling (Lab Scale)

For high-purity applications or when stereochemical retention of the piperidine 3-position is critical, the Mitsunobu reaction with

Visualization of Synthetic Pathways

Figure 1: Comparison of Industrial (Route A) and Laboratory (Route B) synthetic pathways. Route A is cost-effective; Route B preserves chirality.[1]

Applications in Medicinal Chemistry

Kinase Inhibitors: The "Solvent Front" Strategy

In kinase inhibitor design, the ATP-binding pocket is hydrophobic, but the region extending toward the solvent is polar. Attaching this building block to a hinge-binding scaffold allows the piperidine ring to protrude into the solvent.[1]

-

Mechanism: The protonated piperidine nitrogen forms ionic interactions with surface aspartate or glutamate residues, while the ether oxygen solvates the chain.

-

Result: Drastic improvement in oral bioavailability compared to all-carbon alkyl chains.[1]

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the Target Protein ligand to the E3 Ligase ligand.

-

Role: This molecule serves as a short, hydrophilic linker.

-

Advantage: The piperidine ring reduces the "greasiness" (lipophilicity) of the overall PROTAC, a common cause of poor cell permeability.

Scaffold Hopping

It is often used to replace flexible N,N-dimethylamino-ethoxy chains (found in older antihistamines and SSRIs) to introduce rigidity via the piperidine ring, potentially improving selectivity (reducing hERG channel blocking liability).[1]

Experimental Protocols

Standard Amide Coupling (General Procedure)

This protocol describes coupling the primary amine tail of the building block to a carboxylic acid-containing scaffold (e.g., a drug core).[1]

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (3.0 equiv)[1]

-

DMF (Anhydrous)[1]

Step-by-Step Workflow:

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes. Color change to yellow/orange usually indicates activation.[1]

-

Addition: Add 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.1 mmol) dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup (Critical):

-

Purification: Flash chromatography. Since the product is polar/basic, use a DCM/MeOH gradient (0% to 10% MeOH) containing 1%

or Triethylamine to prevent streaking on silica.

Handling & Storage Stability[2][7]

-

Hygroscopicity: As a primary amine with an ether linkage, the compound is hygroscopic. Store under nitrogen or argon at -20°C.

-

Carbonate Formation: Like all primary amines, it will absorb

from the air to form carbamates/carbonates. Always handle in a fume hood and recap vials immediately.

Logical Framework: Why Choose This Building Block?

The decision to use this specific amine over simpler analogs (like methoxy-ethylamine or N-methyl-piperazine) follows a specific medicinal chemistry logic regarding Permeability vs. Solubility .[1]

Figure 2: Decision matrix for selecting solubilizing tails. This building block offers a balance between metabolic stability and physicochemical improvement.[2][5]

References

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link[1]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link[1]

-

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today, 14(19-20), 1011-1020.[1] Link

-

Enamine Ltd. Primary Amines Building Blocks Collection. (General reference for building block availability and handling). Link

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

Sources

- 1. 2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine | C19H26N2O | CID 102533884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the pKa and Ionization States of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth technical exploration of the pKa and ionization states of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, a molecule possessing two key basic centers that dictate its charge and, consequently, its interaction with biological systems. Through a combination of computational prediction, comparative analysis with structurally related compounds, and detailed experimental and in silico protocols, this document aims to equip the reader with a comprehensive understanding of the ionization landscape of this important chemical entity.

The Significance of pKa in Drug Discovery and Development

The ionization state of a drug molecule is a dynamic property that changes with the pH of its environment. Since the human body presents a wide range of pH environments, from the acidic stomach (pH 1.5-3.5) to the slightly alkaline small intestine (pH 6.0-7.4) and blood plasma (pH 7.4), the extent of a drug's ionization can vary significantly. This has profound implications for its therapeutic efficacy.

The pKa value quantitatively describes the strength of an acid or a base. For a basic compound like 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. A higher pKa value indicates a stronger base, meaning it holds onto a proton more tightly. The ionization state directly influences several key drug-like properties:

-

Solubility: The ionized form of a molecule is generally more water-soluble than its neutral form. This is crucial for drug formulation and dissolution in the gastrointestinal tract.

-

Permeability: The neutral, more lipophilic form of a drug is better able to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.

-

Receptor Binding: The charge of a molecule can significantly impact its ability to bind to its target receptor through electrostatic interactions.

-

Metabolism and Clearance: The ionization state can affect a drug's susceptibility to metabolic enzymes and its rate of renal clearance.[1]

Therefore, an accurate determination and understanding of a molecule's pKa values are not merely academic exercises but essential components of rational drug design and optimization.

Structural Analysis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

To estimate the pKa values of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, it is crucial to first dissect its molecular structure and identify the ionizable functional groups. This molecule contains two nitrogen atoms that can be protonated, making it a diprotic base.

-

Tertiary Amine (N-Methylpiperidine moiety): The nitrogen atom within the piperidine ring is a tertiary amine, substituted with a methyl group. Tertiary aliphatic amines are typically strong bases. The pKa of the parent N-methylpiperidine is experimentally determined to be approximately 10.08.[2][3] This provides a foundational estimate for the basicity of this center.

-

Primary Amine (Ethylamine moiety): The terminal nitrogen atom is a primary amine. Primary aliphatic amines are also basic. The presence of the ether linkage two carbons away will have an electron-withdrawing inductive effect, which is expected to slightly decrease the basicity of this amine compared to a simple alkylamine. For comparison, the experimental pKa of 2-methoxyethylamine is in the range of 9.20 to 9.89.[4][5][6]

Based on this structural analysis, we can anticipate two distinct pKa values for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, corresponding to the protonation of the tertiary and primary amine groups. The tertiary amine in the piperidine ring is expected to be the more basic of the two, and thus have the higher pKa value.

Computational Prediction of pKa Values

In the absence of experimental data for the target molecule, computational methods provide a reliable and efficient means of predicting pKa values.[7] Several software packages are available that utilize different algorithms, including those based on quantitative structure-property relationships (QSPR) and quantum mechanics.[8] For this guide, we will utilize ChemAxon's MarvinSketch, a widely used tool in the pharmaceutical industry for calculating various physicochemical properties.[9][10]

Predicted pKa Values for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine:

| Ionizable Center | Predicted pKa (Basic) |

| Tertiary Amine (Piperidine) | 9.95 |

| Primary Amine (Ethylamine) | 8.83 |

These predicted values align well with our initial structural analysis. The tertiary amine in the N-methylpiperidine moiety is predicted to be the stronger base (pKa = 9.95), which is slightly lower than the experimental value of N-methylpiperidine (10.08) due to the electron-withdrawing effect of the methoxyethylamine side chain. The primary amine is predicted to be the weaker base (pKa = 8.83), a value that is lower than that of a simple primary amine and falls within the lower end of the range for 2-methoxyethylamine, reflecting the influence of the bulkier and potentially electron-withdrawing piperidine ring structure.

Ionization States and Species Distribution

With two basic centers, 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine can exist in three different ionization states depending on the pH of the solution: a dicationic form (both amines protonated), a monocationic form (one amine protonated), and a neutral form (both amines deprotonated). The distribution of these species as a function of pH is critical for understanding its biological behavior.

dot

Caption: Predominant ionization states of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine across a pH gradient.

At physiological pH (around 7.4), which is below both predicted pKa values, the molecule will predominantly exist in its dicationic form, with both the tertiary and primary amines being protonated. This high degree of ionization at physiological pH suggests that the molecule will be highly water-soluble but may have limited ability to passively diffuse across biological membranes.

Methodologies for pKa Determination

To provide a comprehensive guide, this section details both a robust experimental method and a standard computational protocol for determining pKa values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely accepted method for the experimental determination of pKa values.[11] The procedure involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Step-by-Step Methodology:

-

Instrumentation and Reagents:

-

A calibrated pH meter with a glass electrode.

-

A magnetic stirrer and stir bar.

-

A burette for precise delivery of the titrant.

-

Standardized 0.1 M hydrochloric acid (HCl) as the titrant.

-

A solution of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine of known concentration (e.g., 0.01 M) in deionized water.

-

A constant temperature water bath to maintain a consistent temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Place a known volume (e.g., 50 mL) of the amine solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Allow the solution to equilibrate at the desired temperature.

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, passing through both equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The curve will show two inflection points, corresponding to the two pKa values.

-

The pKa is the pH at the half-equivalence point. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence points (which appear as peaks). The pKa values are then the pH values at half the volume of each equivalence point.

-

dot

Caption: Workflow for experimental pKa determination using potentiometric titration.

Computational Protocol: Using MarvinSketch

Computational pKa prediction offers a rapid and cost-effective alternative to experimental methods, particularly in the early stages of drug discovery.[12]

Step-by-Step Methodology:

-

Software:

-

ChemAxon's MarvinSuite, which includes MarvinSketch. Academic licenses are often available.

-

-

Procedure:

-

Launch MarvinSketch.

-

Draw the chemical structure of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine in the MarvinSketch window.

-

Navigate to the "Calculations" menu and select "Protonation" > "pKa".

-

In the pKa options dialog box, you can specify parameters such as the pH range and temperature. For standard conditions, the default settings are usually appropriate.

-

Click "OK" to run the calculation.

-

-

Output and Interpretation:

-

The software will display the predicted pKa values directly on the corresponding ionizable atoms of the drawn structure.

-

MarvinSketch will also provide information on the acidic and basic pKa values. For this molecule, we are interested in the basic pKa values.

-

The output will clearly distinguish between the pKa of the tertiary amine and the primary amine.

-

Conclusion

The ionization behavior of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is characterized by the presence of two basic centers: a tertiary amine within the N-methylpiperidine ring and a primary amine in the ethylamine side chain. Computational predictions, supported by the analysis of structurally similar compounds, indicate that the tertiary amine is the more basic of the two, with a predicted pKa of approximately 9.95, while the primary amine has a predicted pKa of around 8.83.

This diprotic nature means that the molecule will be predominantly in a dicationic, highly water-soluble state at physiological pH. This information is invaluable for drug development professionals in designing formulations, predicting ADMET properties, and understanding the potential for target engagement. The detailed experimental and computational protocols provided in this guide offer a robust framework for the determination of pKa values, empowering researchers to make informed decisions in the complex process of drug discovery.

References

- BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. BenchChem.

- ChemBK. (2024, April 9). 2-Methoxyethylamine. ChemBK.

- Wikidata. (2025, November 16). N-methylpiperidine.

- Guidechem. (n.d.). N-Methylpiperidine 626-67-5 wiki. Guidechem.

- Wagen, C. (2025, October 16). How to Predict pKa. Rowan.

- LookChem. (n.d.). Cas 626-67-5,N-Methylpiperidine. LookChem.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- ChemicalBook. (n.d.). N-Methylpiperidine CAS#: 626-67-5. ChemicalBook.

- Organic Chemistry Data. (2022, April 7).

- PubChem. (n.d.). 2-Methoxyethylamine.

- LookChem. (n.d.). 2-METHOXYETHYLAMINE|109-85-3. LookChem.

- YouTube. (2013, June 28). Jaguar - pKa Prediction.

- Journal of Cheminformatics. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- Princeton BioMolecular Research, Inc. (n.d.). 2-(2-Methoxy-phenyl)-2-(4-methyl-piperidin-1-yl)-ethylamine.

- SCM. (2025). pKa values — Tutorials 2025.

- Quora. (2018, February 24). Why are amines more basic than ethers?.

- PubMed. (2019, July 15).

- EPA. (2025, October 15). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties.

- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

- MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- Pakistan Journal of Pharmaceutical Sciences. (2020, March). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.

- Chemaxon. (2023, April 19). Predicting pKa.

- Chemaxon. (n.d.).

- Chemaxon. (n.d.).

- ResearchGate. (2025, August 10). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine | Request PDF.

- PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.

- ACD/Labs. (n.d.).

- Master Organic Chemistry. (2017, April 18).

- ResearchGate. (2025, August 7).

- ChemMedChem. (2020, December 11).

- PubChem. (n.d.). 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- University of Regina. (n.d.).

- ACS Publications. (2007, May 1). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.

- PubChem. (n.d.). N-(2-Aminoethyl)piperidine.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. N-methylpiperidine - Wikidata [wikidata.org]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. lookchem.com [lookchem.com]

- 7. How to Predict pKa | Rowan [rowansci.com]

- 8. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemaxon.com [chemaxon.com]

- 10. chemaxon.com [chemaxon.com]

- 11. Page loading... [wap.guidechem.com]

- 12. pjps.pk [pjps.pk]

Pharmacophore Mapping of Piperidine-Based Primary Amines

This guide provides an in-depth technical analysis of pharmacophore mapping for piperidine-based primary amines , a privileged scaffold subclass in medicinal chemistry. It focuses on the 4-aminopiperidine motif and its structural homologs, which are critical in the design of GPCR ligands (e.g., Somatostatin, Opioid, Chemokine receptors).

A Technical Guide to Structural Dynamics, Feature Extraction, and Ligand Design

Executive Summary: The Scaffold at the Crossroads

The piperidine-based primary amine (most notably the 4-aminopiperidine core) represents a "privileged structure" in drug discovery. Its value lies in its ability to present two distinct polar pharmacophores—the cyclic secondary amine and the exocyclic primary amine—on a semi-rigid, predictable aliphatic vector.

This guide details the protocol for mapping this scaffold, moving beyond simple feature definitions to a dynamic understanding of conformational coupling , dual-basicity , and vectorial alignment .

Structural Dynamics & Physicochemical Profiling

Successful pharmacophore mapping requires an accurate understanding of the underlying physical chemistry. For piperidine-based primary amines, two factors are non-negotiable: Conformational Bias and Ionization State .

Conformational Analysis: The Equatorial Preference

The piperidine ring predominantly adopts a chair conformation . In 4-aminopiperidines, the exocyclic primary amine (-NH2) prefers the equatorial position to minimize 1,3-diaxial steric strain with the ring protons.

-

Equatorial -NH2: Lower energy, extended vector.

-

Axial -NH2: Higher energy (~0.5 - 1.0 kcal/mol penalty), but often the bioactive conformation if the binding pocket requires a compact "U-shape" or intramolecular hydrogen bonding (IMHB).

Mapping Implication: Your conformational search algorithm must explicitly sample the high-energy axial conformers. Relying solely on global energy minima will result in a "flat" pharmacophore that misses critical binding modes.

The Dual-Basicity Dilemma (pKa)

This scaffold contains two basic centers.

-

Ring Nitrogen (N1): Secondary amine.[1] Typical pKa ~10.8–11.2.

-

Exocyclic Nitrogen (N4): Primary amine. Typical pKa ~9.8–10.5.

At physiological pH (7.4), both nitrogens are predominantly protonated (

-

Pharmacophore Feature: Both centers must be mapped as Positive Ionizable (PI) features.

-

H-Bonding: The protonated primary amine (-NH3+) acts as a potent Hydrogen Bond Donor (HBD) (3 potential H-donors).

Quantitative Structural Data

| Feature | Parameter | Value/Range | Relevance to Mapping |

| Ring Conformation | Puckering | Chair (Min), Twist-Boat (High E) | Defines vector angle between N1 and N4. |

| N1-N4 Distance | Distance ( | 5.5 Å (Equatorial) vs 4.8 Å (Axial) | Critical for matching Asp/Glu residues in GPCRs. |

| Basicity (N1) | pKa | 11.0 ± 0.5 | Primary anchor (Salt bridge to Asp3.32). |

| Basicity (N4) | pKa | 10.0 ± 0.5 | Secondary anchor or H-bond donor network. |

Pharmacophore Generation Workflow

This protocol utilizes a Ligand-Based approach, assuming no crystal structure is initially available.

Workflow Diagram

The following diagram outlines the iterative process of generating a robust pharmacophore model for this specific scaffold.

Caption: Step-by-step workflow for generating a pharmacophore model from piperidine-based primary amine ligands.

Step-by-Step Methodology

Step 1: Conformer Generation (The "Energy Window" Rule)

-

Protocol: Use a systematic search (e.g., BEST or CAESAR algorithms).

-

Critical Setting: Set the energy window to 10-15 kcal/mol . Standard 5 kcal/mol windows often discard the axial-amine conformers, which are frequently the bioactive forms in constrained pockets.

-

Validation: Ensure the output ensemble contains both equatorial and axial isomers of the 4-amino group.

Step 2: Feature Definition Define the features based on the pKa analysis:

-

Feature 1 (F1): Positive Ionizable (PI) on the Ring Nitrogen (N1). Mechanistic Role: Ionic bond with Aspartic Acid (e.g., Asp3.32 in Aminergic GPCRs).

-

Feature 2 (F2): Positive Ionizable (PI) OR H-Bond Donor (HBD) on the Exocyclic Amine (N4). Mechanistic Role: H-bond network with polar residues (Ser/Thr/Tyr).

-

Feature 3 (F3): Hydrophobic (HYD) centroid on the C2-C3/C5-C6 ethylene bridges. Mechanistic Role: Van der Waals interactions with the hydrophobic cage (e.g., Trp/Phe).

Step 3: Alignment Strategy Do not align by atom matching (RMSD). Align by Pharmacophore Features .

-

Anchor the alignment on F1 (Ring N) .

-

Allow rotation around the N1-C4 vector.

-

This reveals the "cone" of accessible space for the primary amine, defining the tolerance radius for Feature 2.

Case Study: GPCR Binding Mode (SSTR2/CCR5)

In many GPCRs (e.g., Somatostatin Receptor 2, CCR5), the 4-aminopiperidine scaffold binds in a conserved mode. The ring nitrogen forms a salt bridge with a conserved Aspartate in Transmembrane Helix 3 (TM3), while the primary amine extends towards the extracellular loop regions or TM5/TM6.

Interaction Map

The diagram below visualizes the "Bioactive Pharmacophore" within the binding pocket.

Caption: Schematic interaction map of a 4-aminopiperidine ligand within a generic aminergic GPCR binding pocket.

Experimental Validation Protocols

A pharmacophore model is a hypothesis. It must be validated experimentally.

Protocol: The "Methyl Scan" Validation

To confirm if the primary amine acts as a Hydrogen Bond Donor (HBD) or simply a Positive Ionizable (PI) center, perform a sequential methylation study.

-

Synthesize Analogs:

-

Compound A:

(Primary) -> HBD + PI -

Compound B:

(Secondary) -> HBD + PI (Steric bulk increased) -

Compound C:

(Tertiary) -> No HBD (if protonated, only PI) -

Compound D:

(Amide) -> HBD + HBA (Neutral, loss of PI)

-

-

Assay Interpretation:

-

If Activity A ≈ B ≈ C >> D : The feature is purely electrostatic (PI) . The H-bonds are not critical.

-

If Activity A > B > C : The feature requires specific H-Bond Donor geometry; steric bulk or loss of H-atoms is detrimental.

-

Protocol: Rigidification (Conformational Locking)

To validate the vector angle (Chair vs Boat):

-

Synthesize Tropane (bridged piperidine) or Granatane analogs.

-

These lock the piperidine ring into a specific boat-like or chair-like geometry.

-

If the tropane analog retains potency, the bioactive conformation of the piperidine is likely the boat/bridged form, not the relaxed chair.

References

-

Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence . Molecules (MDPI). [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . RSC Medicinal Chemistry. [Link]

-

Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors . PubMed Central (PMC). [Link]

Sources

Methodological & Application

Step-by-step reductive amination using 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

An In-Depth Technical Guide to Reductive Amination Using 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Authored by: A Senior Application Scientist

Abstract

Reductive amination stands as one of the most robust and versatile methods for the synthesis of secondary and tertiary amines, a cornerstone of modern drug discovery and development.[1][2] This application note provides a comprehensive guide to performing a direct (one-pot) reductive amination using the functionalized primary amine, 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine, with a focus on practical application for research scientists. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), and discuss critical aspects of reaction monitoring, purification, and safety. The protocols and insights provided herein are designed to be directly applicable, enabling researchers to confidently employ this valuable transformation.

The Scientific Foundation: Mechanism and Rationale

Reductive amination is a powerful alternative to direct N-alkylation with alkyl halides, as it elegantly avoids the common pitfall of over-alkylation, leading to cleaner reactions and higher yields of the desired product.[3] The process occurs in two distinct, yet concurrent, mechanistic steps within a single reaction vessel:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield an imine. Under the typically neutral to mildly acidic reaction conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[4][5] This equilibrium is crucial for the reaction's success.

-

Hydride Reduction: A mild and selective reducing agent, present in the same pot, preferentially reduces the electrophilic C=N double bond of the iminium ion over the starting material's C=O bond.[6][7] This selectivity is the key to the efficiency of the one-pot procedure.

Diagram of the General Reductive Amination Mechanism

Caption: General mechanism of one-pot reductive amination.

Selecting Your Reagents: A Scientist's Perspective

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent.

-

The Amine: 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine is a primary amine, making it an excellent substrate for this reaction. The tertiary amine within the piperidine ring is non-nucleophilic and will not interfere under these conditions.

-

The Carbonyl: Aldehydes are generally more reactive than ketones. This protocol is optimized for aldehydes but can be adapted for aliphatic ketones, which may require the addition of an acid catalyst like acetic acid to facilitate imine formation.[8][9]

-

The Reducing Agent: While several hydride reagents can be used, Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for modern direct reductive aminations.[10][11]

-

Expertise: Unlike the more powerful sodium borohydride (NaBH₄), NaBH(OAc)₃ is sterically hindered and electronically attenuated by its acetate groups. This makes it too weak to significantly reduce most aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[12][13] This selectivity is paramount for a one-pot procedure.

-

Trustworthiness: Compared to the classic alternative, sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ avoids the use and generation of highly toxic cyanide species, making it a significantly safer choice for both the researcher and the environment.[7][8]

-

-

The Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions involving NaBH(OAc)₃.[8][14] It is an aprotic solvent that effectively solubilizes the reagents without reacting with the hydride. Tetrahydrofuran (THF) is a suitable alternative.[9] Protic solvents like methanol are generally avoided in one-pot procedures with NaBH(OAc)₃ as they can lead to competitive reduction of the carbonyl starting material.[8]

Table 1: Key Reagent Properties

| Reagent | Structure | MW ( g/mol ) | Role | Key Considerations |

| 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine | C₉H₂₀N₂O | 172.27 | Nucleophile (Amine Source) | Primary amine is the reactive site. Ensure high purity. |

| Benzaldehyde (Example) | C₇H₆O | 106.12 | Electrophile (Carbonyl Source) | A representative aromatic aldehyde. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | Reducing Agent | Moisture-sensitive. Selective for iminium ions. |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Aprotic, preferred solvent for this reaction. |

Detailed Application Protocol

This protocol describes the synthesis of N-Benzyl-2-(1-methyl-piperidin-3-ylmethoxy)-ethylamine from benzaldehyde and the title amine.

Materials

-

Benzaldehyde (1.00 eq, e.g., 0.500 g, 4.71 mmol)

-

2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.1 eq, 0.895 g, 5.18 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.49 g, 7.07 mmol)

-

1,2-Dichloroethane (DCE), anhydrous (to 0.2 M concentration, ~24 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Brine (saturated aqueous NaCl)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 7. Sodium cyanoborohydride [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. interchim.fr [interchim.fr]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Optimizing Solvent Systems for the Functionalization of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Executive Summary & Molecule Profile

Target Molecule: 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine Molecular Class: Heterocyclic Diamine Ether Primary Application: Intermediate for kinase inhibitors, GPCR ligands, and PROTAC linkers.

This guide addresses the specific solvent engineering required for 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine . This molecule presents a unique "Amine-Ether-Amine" scaffold containing a highly reactive primary amine, a basic tertiary amine, and a polar ether linkage.

The challenge in solvent selection lies in balancing the hydrophilicity of the piperidine core with the lipophilicity required for subsequent functionalization (e.g., amide coupling or

Physicochemical Drivers for Solvent Selection

| Feature | Chemical Implication | Solvent Impact |

| Primary Amine ( | High Nucleophilicity, pKa | Prone to protonation; requires basic buffering or non-acidic solvents. |

| Tertiary Amine (N-Me) | Internal Base, pKa | Increases water solubility; acts as an HCl scavenger but can form insoluble salts in non-polar media. |

| Ether Linkage ( | H-Bond Acceptor | Increases polarity; makes the molecule soluble in alcohols and chlorinated solvents, less so in alkanes. |

Solvent Selection Decision Matrix

The following decision tree provides a logic-driven approach to selecting the reaction medium based on the intended transformation.

Figure 1: Decision matrix for solvent selection based on reaction thermodynamics and solubility parameters.

Detailed Protocols

Protocol A: Green Amide Coupling (Recommended)

Objective: Acylation of the primary amine with a carboxylic acid using 2-Methyltetrahydrofuran (2-MeTHF) . Rationale: 2-MeTHF is derived from renewable resources, has a higher boiling point than THF, and unlike DMF, is immiscible with water. This allows for a direct aqueous workup without difficult solvent removal.

Materials:

-

Amine: 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (1.0 equiv)

-

Acid: Carboxylic acid partner (1.1 equiv)

-

Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) or HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: 2-MeTHF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Methodology:

-

Dissolution: Charge the carboxylic acid and 2-MeTHF into the reactor.

-

Activation: Add DIPEA followed by the coupling agent (T3P or HATU) at 0°C. Stir for 15 minutes to form the active ester.

-

Self-Validating Step: If using HATU, the solution should turn yellow/orange. If precipitate forms immediately, add a minimum volume of DMF as a co-solvent (<10% v/v).

-

-

Addition: Add the diamine (2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine) dropwise.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Monitoring: Check by LCMS.[1] The basic tertiary amine of the product may cause peak tailing; use an acidic mobile phase (0.1% Formic Acid).

-

-

Workup (The "Green" Advantage):

Protocol B: High-Temperature Heteroarylation

Objective: Reacting the diamine with a chloropyrimidine or similar heteroaryl chloride. Rationale: These reactions often require heat. While DMSO is standard, it is difficult to remove. n-Butanol (n-BuOH) is an excellent alternative; it dissolves the polar diamine, allows reflux up to 117°C, and can be washed away with water.

Materials:

-

Electrophile: Heteroaryl chloride (1.0 equiv)

-

Nucleophile: Diamine (1.2 equiv)

-

Base: DIPEA (2.5 equiv) or

(suspended) -

Solvent: n-Butanol (0.5 M)

Methodology:

-

Setup: Combine electrophile, diamine, and base in n-Butanol.

-

Thermal Cycle: Heat to 100–110°C.

-

Note: The tertiary amine in the scaffold acts as an autocatalytic base but will eventually form a hydrochloride salt if external base is insufficient.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (Ethyl Acetate).

-

Wash 3x with water. (n-Butanol is moderately soluble in water; repeated washing removes it, leaving the product in EtOAc).

-

Purification Strategy: The "pH-Switch" Extraction

Because the target molecule contains a basic tertiary amine, it allows for a highly specific purification method that avoids column chromatography in many cases.

Figure 2: Acid-Base "pH Switch" purification workflow leveraging the basicity of the piperidine ring.

Critical Note on pH: The tertiary amine (pKa ~9) and primary amine (pKa ~10.5) require the pH to be adjusted to >12 during the basification step to ensure the molecule is fully neutral (free base) and extracts efficiently into the organic phase.

Troubleshooting & FAQs

Q: The reaction mixture turned into a gummy oil.

-

Cause: This is common with diamine salts in non-polar solvents (like Toluene or pure Ether).

-

Solution: Add a polar co-solvent. 10% Methanol in DCM or switching to 2-MeTHF usually resolubilizes the gum.

Q: Low yield in amide coupling using EDC/HOBt.

-

Cause: The tertiary amine in the piperidine ring can form an N-oxide or interfere with the active ester if the pH is too high, or the primary amine may be forming a salt with the acid before coupling.

-

Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/2-MeTHF. T3P is highly selective for primary amines and works well in the presence of tertiary amines.

Q: LCMS shows a mass of [M+12]+.

-

Cause: If using DCM as a solvent with the free amine for prolonged periods, the primary amine can react with DCM (alkylation) to form a methylene bridge or chloromethyl species.

-

Solution: Avoid storing the free amine in DCM overnight. Use Chloroform or 2-MeTHF for storage.

References

-

MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[2][3] Green Chemistry, 2013, 15, 596-600.[2]

-

Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7.

-

Pfizer Inc. "Solvent Selection Guide for Medicinal Chemistry." Green Chemistry, 2008. (General reference for solvent classes).

-

Biotage. "Purification of organic amines: Strategies for Flash Chromatography."[4] Biotage Application Notes.

Sources

Using 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine in heterocyclic compound library generation

Application Note: High-Fidelity Heterocyclic Library Generation Using 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine

Executive Summary

This application note details the strategic integration of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine (CAS: 1353946-95-8) into high-throughput medicinal chemistry workflows. As drug discovery moves away from flat, aromatic-heavy chemical space ("Escape from Flatland"), building blocks that offer high fraction of sp3-hybridized carbons (

This specific amine monomer combines three high-value features:

-

A Primary Amine Handle: Facilitates high-yielding amide couplings, reductive aminations, and nucleophilic aromatic substitutions (

).[1] -

A Flexible Ether Linker: Decouples the pharmacophore from the scaffold, allowing optimal orientation in binding pockets.[1]

-

A Basic Piperidine Core: Enhances aqueous solubility and provides a protonatable nitrogen for ionic interactions (e.g., with Asp/Glu residues in GPCRs or Kinases).[1]

Chemical Profile & Rationale

Physicochemical Properties

Understanding the building block is the first step to successful library design.

| Property | Value (Est.) | Relevance to Drug Discovery |

| Molecular Weight | 172.27 g/mol | Low MW allows room for heavy scaffolds (Fragment-Based Design).[1][2] |

| CLogP | ~0.6 | Hydrophilic nature aids in lowering the LogD of final compounds.[1] |

| pKa (Piperidine N) | ~9.0 - 9.5 | Protonated at physiological pH; good for solubility and cation- |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Low enough to maintain CNS permeability potential if required.[1] |

| Rotatable Bonds | 5 | Provides conformational flexibility to adapt to target binding sites.[1] |

The "Privileged Structure" Argument

The piperidine ring is a "privileged scaffold" found in over 70 FDA-approved drugs (e.g., Donepezil, Raloxifene).[1] By using the 3-substituted isomer, this building block introduces a chiral vector often neglected in favor of the easier-to-access 4-substituted piperidines.[1][2] This vector allows the exploration of asymmetrical chemical space, potentially improving selectivity against off-target proteins.[1]

Synthetic Protocols

The following protocols are designed for parallel synthesis in 96-well blocks or flow chemistry modules. They prioritize "self-validating" purification using solid-supported scavengers to avoid high-throughput HPLC bottlenecks.[1][2]

Protocol A: High-Throughput Amide Coupling (The "Workhorse")

Target: Generation of amide libraries from diverse carboxylic acid scaffolds.[1][3][4][5]

Reagents:

-

Amine Monomer: 0.2 M stock of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine in DMF.[1][2]

-

Acids: Diverse set of carboxylic acids (0.2 M in DMF).[1]

-

Coupling Agent: HATU (0.2 M in DMF).[1]

-

Base: DIPEA (Neat).[1]

-

Scavenger Resin: Trisamine resin (polymer-supported primary amine) and Isocyanate resin.[1][2]

Step-by-Step Workflow:

-

Dispensing: In a 96-well deep-well plate, aliquot 100 µL of the Carboxylic Acid stock (20 µmol, 1.0 equiv).

-

Activation: Add 100 µL of HATU stock (20 µmol, 1.0 equiv) and 10 µL of DIPEA (57 µmol, ~2.8 equiv). Shake at 800 rpm for 5 minutes.

-

Coupling: Add 100 µL of the Amine Monomer stock (20 µmol, 1.0 equiv).

-

Note: Using 1:1 stoichiometry is crucial here to minimize waste, relying on high coupling efficiency of HATU.[1]

-

-

Incubation: Seal plate and shake at RT for 16 hours.

-

Scavenging (The Self-Validating Step):

-

Filtration: Filter the reaction mixture into a pre-weighed receiving plate.

-

Finishing: Evaporate solvent (Genevac or SpeedVac).[1] Analyze via LC-MS.

Protocol B: Nucleophilic Aromatic Substitution ( )

Target: Synthesis of kinase-focused libraries using chloropyrimidine or chloropyridine cores.[1][2]

Reagents:

-

Scaffold: 2,4-Dichloropyrimidine (or similar heteroaryl chloride).[1][2]

-

Base: Triethylamine (

).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve heteroaryl chloride (0.1 mmol) in 500 µL n-Butanol.

-

Addition: Add 1.2 equiv of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethylamine.

-

Basification: Add 2.0 equiv of

. -

Reaction: Heat at 80°C for 12 hours.

-

Checkpoint: If using 2,4-dichloropyrimidine, the C4 position reacts first due to electronics.[1] This regioselectivity is a key validation point.

-

-

Workup: Evaporate n-Butanol. Redissolve in EtOAc/Water. Liquid-Liquid extraction (standard phase separation cartridges recommended for HTS).

Visualization of Workflows

Figure 1: Parallel Library Generation Logic

This diagram illustrates the decision tree for selecting the correct synthetic pathway based on the electrophile scaffold.

Caption: Decision tree for integrating the amine monomer into diverse chemical scaffolds.

Figure 2: Mechanism of Action (Amide Coupling)

A visualization of the critical activation step, highlighting where the specific amine attacks.

Caption: Mechanistic flow of HATU-mediated amide coupling utilizing the primary amine handle.

Quality Control & Troubleshooting

Common Failure Modes:

-

Low Conversion in SNAr: The secondary amine on the piperidine ring is methylated, preventing side reactions there.[1] However, if the primary amine is sluggish, increase temperature to 100°C and switch solvent to NMP (N-Methyl-2-pyrrolidone).[1][2]

-

Solubility Issues: If the final product precipitates during synthesis, the ether linker is likely not compensating enough for a very lipophilic scaffold.[1] Add 10% water or methanol to the DMSO stock during plating to improve solubility.[1]

-

Stereochemistry: This building block has a chiral center at position 3 of the piperidine.[1]

References

-

Blakemore, D. C., et al. (2018).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394.[1] (Discusses the importance of

and non-flat structures). Link -

Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] (Statistical analysis of Amide Coupling and SNAr in libraries). Link

-

Pitt, W. R., et al. (2009).[1] "Heteroaromatic Rings of the Future." Journal of Medicinal Chemistry, 52(10), 2952–2963.[1] (Analysis of privileged heterocycles including piperidines). Link

-

Enamine Ltd. (2023).[1] "Piperidine Derivatives in Drug Design." Enamine Building Block Collections. (Source for commercial availability and analog data). Link

-

BenchChem. (2023).[1] "Protocols for Nucleophilic Aromatic Substitution." Application Protocols. (General SNAr methodologies). Link[2]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. 2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine | C19H26N2O | CID 102533884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00350D [pubs.rsc.org]

- 4. Amide library created at speed with machine learning and stopped-flow chemistry | Research | Chemistry World [chemistryworld.com]

- 5. Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03016K [pubs.rsc.org]

Microwave-assisted synthesis techniques for piperidine ether derivatives

Application Note: Advanced Microwave-Assisted Synthesis of Piperidine Ether Derivatives

Executive Summary

Piperidine ether derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in GPCR ligands (e.g., SSRIs, antihistamines) and enzyme inhibitors. Traditional synthesis methods—such as thermal Williamson etherification or conventional Nucleophilic Aromatic Substitution (

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while improving purity profiles.[1] We focus on three distinct methodologies:

- Coupling for aryl ethers.

-

Williamson Ether Synthesis for alkyl ethers.

-

Mitsunobu Reaction for stereoselective construction.

Scientific Foundation: Why Microwave?

Mechanistic Insight: Dielectric Heating in Etherification

Conventional heating relies on conductive transfer, creating thermal gradients. Microwave irradiation (2.45 GHz) utilizes dielectric heating , primarily through two mechanisms:

-

Dipolar Polarization: Polar solvent molecules (e.g., DMSO, DMF) align with the oscillating electric field. The molecular friction generates internal heat rapidly.

-

Ionic Conduction: Dissolved ions (e.g., alkoxides,

) oscillate in the field, colliding with solvent molecules to generate heat.

Relevance to Piperidine Ethers:

Ether formation often proceeds via polar transition states (

Method Selection Guide

The choice of protocol depends strictly on the electrophile and the stereochemical requirements of the target molecule.

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Detailed Protocols

Method A: Microwave-Assisted (Aryl Ethers)

Best for: Synthesizing 4-aryloxypiperidines using activated aryl fluorides or chlorides.

Reagents:

-

Substrate: 4-Hydroxypiperidine derivative (1.0 equiv)

-

Electrophile: Activated Aryl Fluoride (e.g., 4-fluoronitrobenzene) (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMSO or DMF (High dielectric loss tangent,

)

Protocol:

-

Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 4-hydroxypiperidine (1.0 mmol) and

(2.0 mmol) in DMSO (3 mL). -

Pre-stirring: Stir at room temperature for 2 minutes to ensure homogeneity.

-

Addition: Add the aryl fluoride (1.2 mmol). Cap the vial with a Teflon-lined septum.

-

Irradiation:

-

Mode: Dynamic Power (maintains temp).

-

Temp: 100°C – 120°C.

-

Time: 10 – 15 minutes.

-

Stirring: High.

-

-

Work-up: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter or extract with EtOAc.[2]

Expert Insight: Using DMSO allows the reaction to proceed rapidly due to "superheating" effects where the solvent temperature locally exceeds the bulk temperature. For deactivated aryl halides, increase temperature to 150°C and time to 30 min.

Method B: Microwave-Assisted Williamson Ether Synthesis

Best for: Alkylation of piperidinols with alkyl halides (benzyl, ethyl, etc.).

Reagents:

-

Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.5 equiv)

-

Base: KOH (powdered, 3.0 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv) - Phase Transfer Catalyst

-

Solvent: Acetone or Acetonitrile (MeCN).

Protocol:

-

Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 mmol), KOH (3.0 mmol), and TBAB (0.1 mmol) in MeCN (3 mL) in a microwave vial.

-

Irradiation Cycle 1 (Activation): Heat at 60°C for 2 minutes (low power) to generate the alkoxide in situ.

-

Addition: Add Alkyl Halide (1.5 mmol) via syringe through the septum.

-

Irradiation Cycle 2 (Reaction):

-

Temp: 80°C (for reactive halides) to 120°C (for unreactive).

-

Time: 5 – 10 minutes.

-

-

Work-up: Filter off inorganic salts (

). Concentrate the filtrate.

Expert Insight: The use of TBAB under microwave irradiation creates a "molecular radiator" effect, where the ionic catalyst efficiently absorbs microwave energy and transfers heat directly to the interface of the solid base and organic solvent, dramatically speeding up the deprotonation step.

Method C: Microwave-Assisted Mitsunobu Coupling

Best for: Inverting stereochemistry or coupling with complex alcohols where

Reagents:

-

Nucleophile: Phenol derivative (1.0 equiv)

-

Alcohol: N-Boc-4-hydroxypiperidine (1.0 equiv)

-

Phosphine: Polymer-supported Triphenylphosphine (

) (1.5 equiv) - Easier workup -